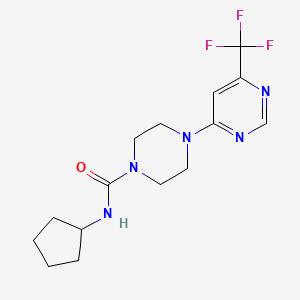

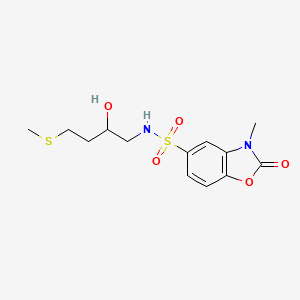

N-cyclopentyl-4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis process .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis

This involves studying the chemical reactions involving the compound. It includes understanding the conditions under which the compound reacts, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, stability, etc .Mecanismo De Acción

Target of Action

Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .

Biochemical Pathways

Given its potential anti-tubercular activity, it may interfere with the metabolic pathways of mycobacterium tuberculosis h37ra .

Result of Action

Similar compounds have exhibited significant inhibitory activity against mycobacterium tuberculosis h37ra .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-cyclopentyl-4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxamide is its high selectivity for GABA aminotransferase, which minimizes off-target effects and reduces the risk of toxicity. Another advantage is its ability to enhance GABAergic neurotransmission without directly activating GABA receptors, which may reduce the risk of tolerance and dependence. One limitation is its relatively short half-life, which may require frequent dosing in clinical applications. Another limitation is its potential for drug-drug interactions, particularly with other drugs that affect GABAergic neurotransmission.

Direcciones Futuras

For research on N-cyclopentyl-4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxamide include further investigation of its therapeutic potential in the treatment of neurological and psychiatric disorders such as epilepsy, anxiety, depression, and addiction. This may involve the development of novel formulations or delivery methods to improve its pharmacokinetic properties and reduce the frequency of dosing. Other areas of research may include the identification of biomarkers of response to this compound and the development of predictive models to guide its clinical use. Finally, further research may be needed to fully elucidate the mechanism of action of this compound and its effects on the brain and behavior.

Métodos De Síntesis

N-cyclopentyl-4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxamide can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The initial step involves the reaction of 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylic acid with cyclopentylamine to form this compound. This compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Aplicaciones Científicas De Investigación

N-cyclopentyl-4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of a variety of neurological and psychiatric disorders such as epilepsy, anxiety, depression, and addiction. It has been shown to enhance GABAergic neurotransmission and produce anticonvulsant, anxiolytic, and antidepressant effects in animal models. Clinical trials have also demonstrated its efficacy in the treatment of cocaine addiction and alcohol use disorder.

Safety and Hazards

Propiedades

IUPAC Name |

N-cyclopentyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F3N5O/c16-15(17,18)12-9-13(20-10-19-12)22-5-7-23(8-6-22)14(24)21-11-3-1-2-4-11/h9-11H,1-8H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQPQFZVHZJGMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea](/img/structure/B2948545.png)

![3-[[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2948546.png)

![2-(benzylsulfanyl)-7-(4-bromophenyl)-4-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2948548.png)

![ethyl 4-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate](/img/structure/B2948549.png)

![Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2948559.png)

![4-chloro-2-pyrimidin-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2948560.png)

![3-((4-bromophenyl)sulfonyl)-N-(2,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2948565.png)

![3-[(3,4-Dichlorobenzyl)sulfanyl]-1-(3-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2948566.png)